molecular formula C20H24N2O B041200 N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide CAS No. 1237-52-1

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

Cat. No. B041200
CAS RN: 1237-52-1
M. Wt: 308.4 g/mol
InChI Key: UKGXYSOSRSCGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives involves multiple steps, including the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles. This process yields a series of N-substituted derivatives showcasing diverse biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-substituted piperidine derivatives has been elucidated using various spectroscopic techniques, such as IR, EIMS, and (1)H-NMR, providing insight into their chemical composition and structural configuration. The planarity of the amide unit and its conformational relationship with adjacent aromatic rings play a crucial role in determining the compound's biological activity and interaction with biological targets (Umezono & Okuno, 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidation and reduction, which can modify their pharmacological profile. For example, the synthesis of oxoammonium salts from piperidine derivatives demonstrates their potential in stoichiometric oxidation reactions, highlighting their versatility in chemical synthesis and potential applications in drug development (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, influence the compound's bioavailability and therapeutic efficacy. The crystallization of these compounds in specific crystal systems with defined unit cell parameters reveals the importance of molecular packing and intermolecular interactions in determining their stability and reactivity (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of N-phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives, including their reactivity, electron behavior, and intra-molecular interactions, are crucial for their biological activity. Studies using density functional theory (DFT) and molecular docking have provided insights into the electronic structure and potential biological interactions of these compounds, highlighting their role as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase (Bharathy et al., 2021).

Scientific Research Applications

Anxiolytic Properties

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives have been identified as potential anxiolytics. For instance, certain piperidine acetamide derivatives have shown efficacy in animal models predictive of clinical effectiveness for treating anxiety. These compounds have demonstrated modest affinity for neurokinin NK-1 and NK-2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006).

Enzyme Inhibition Activity

Some derivatives of N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide have been synthesized and studied for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds have shown promising activity levels in various biological assays, indicating potential therapeutic applications (Khalid et al., 2014).

DNA and Protein Binding Studies

Some novel derivatives of N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide have been synthesized and their interactions with calf thymus DNA and bovine serum albumin (BSA) have been studied. These interactions are critical for understanding the compound's potential as a therapeutic agent. The studies indicated that these compounds interact with DNA via intercalation and have a strong binding affinity to BSA, suggesting potential biomedical applications (Raj, 2020).

Antibacterial Properties

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide derivatives have been investigated for their antibacterial properties. A study found that certain derivatives exhibited moderate inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential utility in treating bacterial infections (Iqbal et al., 2017).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17(23)22(19-10-6-3-7-11-19)20-12-14-21(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXYSOSRSCGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154067
Record name N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

CAS RN

1237-52-1
Record name N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
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Record name N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
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Record name N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
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Record name N-PHENYL-N-(1-(PHENYLMETHYL)-4-PIPERIDINYL)ACETAMIDE
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